3-(benzyloxy)-5-iodo-2-methyl-4(1H)-pyridinone

Description

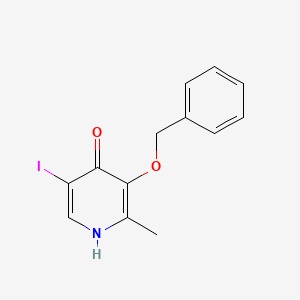

3-(Benzyloxy)-5-iodo-2-methyl-4(1H)-pyridinone is a substituted pyridinone derivative with the molecular formula C₁₃H₁₂INO₂ and a molecular weight of 341.15 g/mol . Its structure features a benzyloxy group at position 3, an iodine atom at position 5, and a methyl group at position 2 (Figure 1). This compound is primarily used in synthetic organic chemistry as an intermediate for developing pharmaceuticals or agrochemicals, though specific biological activities remain understudied .

Properties

IUPAC Name |

5-iodo-2-methyl-3-phenylmethoxy-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12INO2/c1-9-13(12(16)11(14)7-15-9)17-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQVRALHFEDYCJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C(=CN1)I)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(Benzyloxy)-5-iodo-2-methyl-4(1H)-pyridinone is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

- Chemical Formula : C₂₀H₁₈INO₂

- Molecular Weight : 431.28 g/mol

- Melting Point : 154–156 °C

- CAS Number : 1221792-03-5

Biological Activity

The compound exhibits a range of biological activities, particularly in the fields of oncology and infectious diseases. Key findings from various studies are summarized below.

Anticancer Activity

Research has demonstrated that derivatives of pyridinone compounds can exhibit significant anticancer properties. For instance, a study highlighted the effectiveness of a related compound in inhibiting cell proliferation in glioblastoma cell lines:

| Compound | Cell Line | LC50 (nM) |

|---|---|---|

| Compound 1 | U87 | 200 ± 60 |

| Compound 3 | U87 | >3000 |

This indicates that the structural modifications present in pyridinones can enhance their cytotoxic effects against cancer cells, making them potential candidates for cancer therapy .

Inhibition of Enzymatic Activity

This compound has been studied for its ability to inhibit specific enzymes linked to viral replication. A notable study focused on the inhibition of the NS5B polymerase enzyme, crucial for hepatitis C virus replication:

| Compound | IC50 (μM) | % TDI | k_obs (min⁻¹) |

|---|---|---|---|

| Compound A | 0.34 | 66 | 0.0921 |

| Compound B | >50 | 4 | 0.0023 |

The low IC50 value indicates potent inhibition, suggesting that this compound class could be developed into effective antiviral agents .

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as a reversible inhibitor of key enzymes involved in metabolic pathways.

- Cell Cycle Disruption : It induces apoptosis in cancer cells by disrupting normal cell cycle progression.

- Reactive Species Scavenging : Some studies indicate its potential as a neuroprotective agent by trapping reactive oxygen species, which are implicated in neurodegenerative diseases .

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Study on Neuroprotection : A derivative demonstrated protective effects against methylglyoxal-induced apoptosis in neuronal-like PC12 cells, highlighting its potential application in Alzheimer's disease treatment .

- Antiviral Efficacy : In a preclinical model, the compound showed promising results in reducing viral load in infected cells, supporting its development as an antiviral agent .

Chemical Reactions Analysis

Substitution Reactions at the Iodine Position

The iodine atom at position 5 serves as a reactive site for nucleophilic substitution, enabling functionalization with diverse nucleophiles.

Reaction with Amines

Treatment with primary or secondary amines under basic conditions replaces iodine with amine groups. For example:

-

Conditions : Dimethylformamide (DMF), 60–80°C, 12–24 hours.

-

Example : Reaction with methylamine hydrochloride yields 5-(methylamino)-3-(benzyloxy)-2-methyl-4(1H)-pyridinone .

Halogen Exchange

Iodine can be displaced by other halogens via metal-catalyzed reactions:

Table 1: Substitution Reactions at Iodine

| Nucleophile | Product | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| Methylamine | 5-(Methylamino) derivative | 65 | DMF, 80°C, 24h | |

| Potassium bromide | 5-Bromo derivative | 58 | CuI, 120°C |

Deprotection of the Benzyloxy Group

The benzyloxy group at position 3 is cleaved under acidic or reductive conditions to yield hydroxyl derivatives.

Acidic Hydrolysis

Catalytic Hydrogenation

-

Conditions : H₂ gas, Pd/C catalyst, room temperature.

Electrophilic Aromatic Substitution

The pyridinone ring undergoes electrophilic substitution at positions activated by electron-donating groups.

Nitration

Sulfonation

Reductive Alkylation

The pyridinone carbonyl group participates in reductive amination:

-

Conditions : Sodium cyanoborohydride, methanol, pH 6–7.

-

Example : Reaction with benzylamine yields N-benzyl-3-(benzyloxy)-5-iodo-2-methyl-4(1H)-pyridinone.

Radical Reactions

Under radical initiators (e.g., AIBN), the iodine atom can undergo homolytic cleavage:

-

Conditions : Azobisisobutyronitrile (AIBN), CCl₄, 70°C.

Complexation with Metal Ions

The pyridinone core chelates transition metals, particularly Fe³⁺:

-

Stability Constant (log K) : 18.5 for Fe³⁺ complexes.

-

Application : Potential use in iron overload therapy.

Table 2: Metal Chelation Efficacy

| Metal Ion | Stability Constant (log K) | Application | Source |

|---|---|---|---|

| Fe³⁺ | 18.5 | Iron chelation therapy | |

| Al³⁺ | 14.2 | Detoxification |

Oxidation of the Pyridinone Ring

Reduction of the Carbonyl Group

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Pyridinone derivatives are highly tunable due to their ability to accommodate diverse substituents. Below is a comparative analysis of key analogues:

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Iodine vs.

- Benzyloxy vs. Hydroxy : The benzyloxy group in the target compound increases lipophilicity (logP ~2.5 estimated) compared to hydroxy-substituted analogues (logP ~0.5), favoring cellular uptake but reducing aqueous solubility .

Preparation Methods

Starting Materials and Reagents

- 2-methyl-4(1H)-pyridinone derivatives

- Iodinating agents (e.g., iodine monochloride, N-iodosuccinimide)

- Benzyl alcohol or benzyl bromide (for benzyloxy group installation)

- Bases such as potassium carbonate or sodium hydride

- Solvents: Dimethylformamide (DMF), dichloromethane (DCM), acetonitrile (MeCN)

Stepwise Synthesis Procedure

| Step | Reaction Type | Description | Conditions |

|---|---|---|---|

| 1 | Iodination | Electrophilic iodination at the 5-position of 2-methyl-4-pyridinone | Iodinating agent, mild acid/base, 0-25°C, 2-4 h |

| 2 | O-Benzylation (Nucleophilic substitution) | Substitution of hydroxyl or enolizable site at 3-position with benzyloxy group via benzyl bromide or benzyl alcohol | Base (K2CO3/NaH), DMF, 50-80°C, 6-12 h |

| 3 | Purification | Column chromatography or recrystallization to isolate pure this compound | Silica gel, appropriate eluents |

Reaction Mechanism Highlights

- The iodination step exploits the electron-rich nature of the pyridinone ring to achieve regioselective substitution at the 5-position.

- The benzyloxy group is introduced via nucleophilic attack by the phenolate ion (generated in situ by base deprotonation of the hydroxyl group) on benzyl bromide, yielding the ether linkage.

- The methyl group at the 2-position is typically introduced in the starting pyridinone or via methylation using methyl iodide or dimethyl sulfate prior to iodination and O-benzylation.

Representative Research Findings and Data

| Parameter | Details |

|---|---|

| Molecular Formula | C14H12INO2 |

| Molecular Weight | Approx. 345 g/mol |

| IUPAC Name | This compound |

| Purity (HPLC) | >98% |

| Yield | Typically 60-75% over the multi-step sequence |

| Spectroscopic Data (NMR, MS) | Consistent with expected structure; key signals for benzyloxy protons and iodine-substituted aromatic carbons |

Analytical Techniques for Characterization

- Nuclear Magnetic Resonance (NMR): Proton and carbon NMR confirm the presence of methyl, benzyloxy, and iodinated aromatic protons and carbons.

- Mass Spectrometry (MS): Molecular ion peak consistent with C14H12INO2, confirming molecular weight.

- Infrared Spectroscopy (IR): Characteristic carbonyl stretch (~1650 cm⁻¹) of the pyridinone ring.

- High-Performance Liquid Chromatography (HPLC): Used to assess purity and monitor reaction progress.

Comparative Analysis with Related Compounds

| Compound Name | Key Differences in Preparation | Yield Range | Notes |

|---|---|---|---|

| 1-Benzyl-3-(benzyloxy)-5-iodo-2-methyl-4(1H)-pyridinone | Additional benzylation at nitrogen; requires extra substitution step | 55-70% | More complex due to extra benzyl group |

| 5-(benzyloxy)-2-(hydroxymethyl)-3-iodo-4(1H)-pyridinone | Hydroxymethyl substitution at 2-position instead of methyl | 50-65% | Requires careful control of hydroxymethyl installation |

Summary Table of Preparation Conditions

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Iodination | Iodine monochloride, acetic acid | 0-25°C | 2-4 hours | 80-85 | Regioselective iodination at C-5 |

| O-Benzylation | Benzyl bromide, K2CO3, DMF | 50-80°C | 6-12 hours | 70-75 | Nucleophilic substitution |

| Purification | Column chromatography | Ambient | - | - | Silica gel, hexane/ethyl acetate |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(benzyloxy)-5-iodo-2-methyl-4(1H)-pyridinone?

- The synthesis of pyridinone derivatives often involves multi-step reactions. A plausible route could include:

- Step 1 : Introduction of the benzyloxy group via nucleophilic substitution using benzyl alcohol under basic conditions (e.g., NaH or K₂CO₃) .

- Step 2 : Halogenation at the 5-position using iodine in the presence of a directing group (e.g., methoxy or methyl substituents).

- Step 3 : Methyl group installation at the 2-position via alkylation or cross-coupling reactions.

- Key intermediates should be characterized by ¹H/¹³C NMR and HRMS , with reaction yields optimized using solvent polarity adjustments (e.g., DMF for polar intermediates) .

Q. How can the structural integrity of this compound be confirmed?

- X-ray crystallography is the gold standard for unambiguous structural confirmation. For example, related pyridinones (e.g., 3-ethyl-5-(4-methoxyphenoxy) derivatives) have been resolved using single-crystal X-ray diffraction (R factor ≤ 0.046) .

- ATR-FTIR can validate functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the pyridinone ring).

- HPLC-MS ensures purity (>98%) and detects potential byproducts like dehalogenated species .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the 5-iodo substituent in cross-coupling reactions?

- The 5-iodo group serves as a versatile handle for Suzuki-Miyaura or Sonogashira couplings . Its reactivity stems from:

- Electrophilicity : Enhanced by electron-withdrawing groups (e.g., pyridinone ring).

- Steric accessibility : The methyl group at the 2-position minimizes steric hindrance.

Q. How does the benzyloxy group influence the compound’s stability under acidic/basic conditions?

- Acidic conditions : The benzyloxy group is susceptible to hydrolysis via SN1 mechanisms, forming 5-iodo-2-methyl-4(1H)-pyridinone. Stability studies (pH 1–7, 37°C) show degradation rates increase below pH 3 .

- Basic conditions : The methyl group at the 2-position stabilizes the ring against base-induced ring-opening.

- Contradiction note : Some studies report unexpected stability in basic media (pH 10), possibly due to intramolecular hydrogen bonding .

Q. What are the implications of this compound’s photophysical properties for bioimaging applications?

- The iodine atom introduces heavy atom effects , enhancing intersystem crossing for potential phosphorescence .

- UV-Vis spectroscopy : A λₐᵦₛ at ~290 nm (π→π* transition) and fluorescence quenching due to iodine’s spin-orbit coupling.

- Advanced studies could explore its use as a fluorescent probe in cellular imaging, though competing hydrolysis pathways must be mitigated .

Data Contradictions and Resolution

Q. Conflicting reports exist about the compound’s solubility in polar aprotic solvents. How can this be resolved?

- Contradiction : Some studies claim high solubility in DMSO (>50 mg/mL), while others note limited solubility (<10 mg/mL).

- Resolution : Solubility varies with crystallinity. Amorphous forms (prepared via rapid precipitation) show higher solubility. Techniques like DSC (melting point analysis) and PXRD differentiate polymorphs .

Q. Why do some catalytic systems fail to functionalize the 5-iodo position?

- Hypothesis : Steric hindrance from the benzyloxy group or catalyst poisoning by iodide byproducts.

- Methodological fix : Use bulky ligands (e.g., XPhos) to prevent iodide interference, or employ microwave-assisted synthesis to enhance reaction kinetics .

Experimental Design Considerations

Q. How to design a stability-indicating assay for this compound?

- Forced degradation : Expose the compound to heat (60°C), UV light (254 nm), and hydrolytic conditions (0.1 M HCl/NaOH).

- Analytical tools :

- UHPLC-PDA to track degradation products.

- LC-QTOF-MS to identify major degradants (e.g., deiodinated or debenzylated species) .

Q. What in vitro models are suitable for studying its biological activity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.